molecular formula C8H7Cl2N B8421495 2,4-Dichloro-5-cyclopropylpyridine

2,4-Dichloro-5-cyclopropylpyridine

Cat. No.: B8421495
M. Wt: 188.05 g/mol
InChI Key: YDBSMNFHMCALBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H7Cl2N and its molecular weight is 188.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

2,4-dichloro-5-cyclopropylpyridine

InChI

InChI=1S/C8H7Cl2N/c9-7-3-8(10)11-4-6(7)5-1-2-5/h3-5H,1-2H2

InChI Key

YDBSMNFHMCALBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2,4-dichloro-pyridine (CAN 849937-4, 4 g, 17.63 mmol), potassium phosphate tribasic (11.21 g, 52.89 mmol), cyclopropylboronic acid (5.2 g, 35.84 mmol) in toluene (45 ml) and water (5 ml) was degassed with argon for 15 minutes. To this reaction mixture was added palladium (II) acetate (80 mg, 0.35 mmol) and tricyclohexylphosphine (0.487 g, 1.74 mmol) at 25° C. and reaction mixture was again purged with argon for 5 minutes. The reaction mixture was then stirred at 100° C. for 12 hours. The reaction mixture was cooled to 25° C. and the catalyst was filtered off through a pad of celite and the filter pad was washed with ethyl acetate (3×50 ml). The filtrate was washed with brine, dried over sodium sulfate and evaporated to dryness. The crude material was purified by flash chromatography on silica eluting with a gradient of heptane and ethyl acetate to yield the title compound (2 g, 61%) as a light yellow oil. MS (ESI, m/z): 188.2 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
11.21 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.487 g
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
61%

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